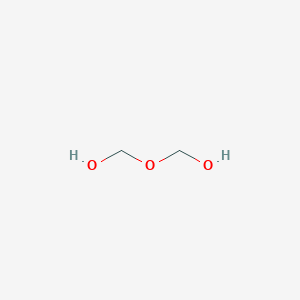
Oxydimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxydimethanol, also known as methanol, 1,1’-oxybis-, is a chemical compound with the molecular formula C2H6O3. It is a simple diol with two hydroxyl groups attached to a central oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxydimethanol can be synthesized through several methods. One common method involves the reaction of formaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
CH2O+2CH3OH→CH2(OCH3)2+H2O
Another method involves the oxidation of methanol using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic oxidation of methanol. This process involves the use of metal catalysts such as copper or silver, which facilitate the oxidation reaction at elevated temperatures and pressures. The resulting product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Oxydimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to formic acid or carbon dioxide and water, depending on the reaction conditions.
Reduction: It can be reduced to methanol using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Catalysts: Copper, silver
Major Products Formed
Oxidation: Formic acid, carbon dioxide, water
Reduction: Methanol
Substitution: Halogenated derivatives
Scientific Research Applications
Oxydimethanol has a wide range of applications in scientific research. In chemistry, it is used as a solvent and reagent in various organic synthesis reactions. In biology, it is employed in the preparation of biological samples and as a preservative. In medicine, this compound is used in the formulation of pharmaceuticals and as a disinfectant. In industry, it is utilized in the production of resins, plastics, and other materials .
Mechanism of Action
The mechanism of action of oxydimethanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a reducing agent, donating electrons to other molecules. This property makes it useful in redox reactions and metabolic processes. Additionally, this compound can form hydrogen bonds with other molecules, influencing their structure and function .
Comparison with Similar Compounds
Oxydimethanol is similar to other diols such as ethylene glycol and propylene glycol. it is unique in its ability to undergo a wide range of chemical reactions and its versatility in various applications.
Similar Compounds
Ethylene Glycol: C2H6O2
Propylene Glycol: C3H8O2
Glycerol: C3H8O3
Compared to these compounds, this compound has a simpler structure and is more reactive, making it suitable for a broader range of applications .
Properties
IUPAC Name |
hydroxymethoxymethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3/c3-1-5-2-4/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZLUCYKIWYSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)OCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549787 |
Source


|
| Record name | Oxydimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4407-89-0 |
Source


|
| Record name | Oxydimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
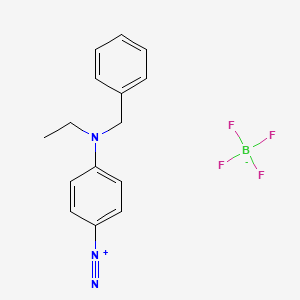
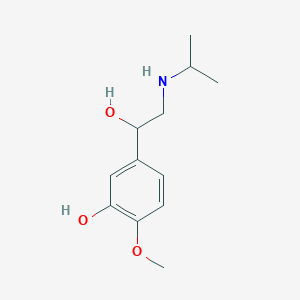
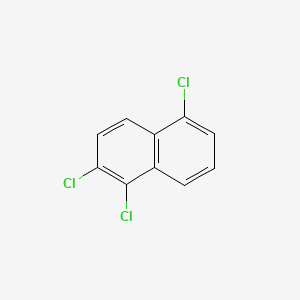


![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
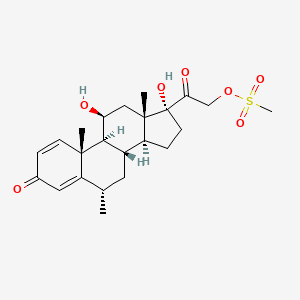
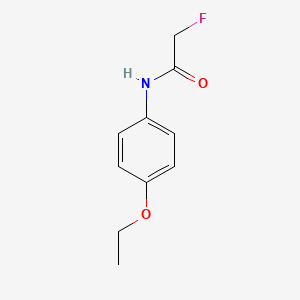
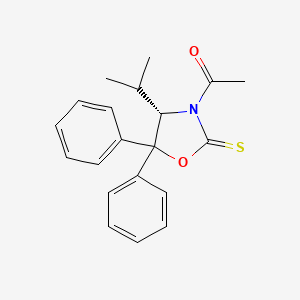
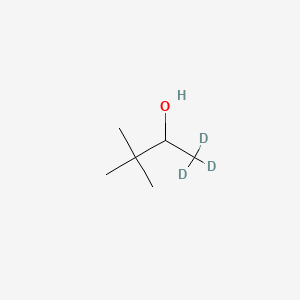
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)

